N'-(benzenesulfonyl)-4-chlorobenzenecarboximidamide
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Overview
Description
N’-(benzenesulfonyl)-4-chlorobenzenecarboximidamide is a compound that belongs to the class of organic compounds known as benzenesulfonamides. These compounds contain a sulfonamide group that is S-linked to a benzene ring. This particular compound is characterized by the presence of a benzenesulfonyl group and a 4-chlorobenzenecarboximidamide group, making it a unique and versatile molecule in organic chemistry.
Preparation Methods
The synthesis of N’-(benzenesulfonyl)-4-chlorobenzenecarboximidamide typically involves the reaction of benzenesulfonyl chloride with 4-chlorobenzenecarboximidamide under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
N’-(benzenesulfonyl)-4-chlorobenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Scientific Research Applications
N’-(benzenesulfonyl)-4-chlorobenzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonamide derivatives.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-4-chlorobenzenecarboximidamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antibacterial activity by inhibiting bacterial enzymes involved in cell wall synthesis .
Comparison with Similar Compounds
N’-(benzenesulfonyl)-4-chlorobenzenecarboximidamide can be compared with other similar compounds, such as:
Benzenesulfonamide: Lacks the 4-chlorobenzenecarboximidamide group, making it less versatile in certain reactions.
4-Chlorobenzenesulfonamide: Contains a similar sulfonamide group but lacks the benzenecarboximidamide moiety.
N-Butyl-Benzenesulfonamide: Contains a butyl group instead of the 4-chlorobenzenecarboximidamide group, leading to different chemical properties and applications.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-4-chlorobenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O2S/c14-11-8-6-10(7-9-11)13(15)16-19(17,18)12-4-2-1-3-5-12/h1-9H,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMZAVISCVWULW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(/C2=CC=C(C=C2)Cl)\N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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